molecular formula C18H14Cl4N2O B3025806 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole

Cat. No.: B3025806
M. Wt: 421.2 g/mol
InChI Key: BYBLEWFAAKGYCD-XJMIFHCFSA-N
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Description

Miconazole-d5 is a deuterated form of miconazole, an imidazole antifungal agent. It is primarily used as an internal standard for the quantification of miconazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Miconazole itself is known for its broad-spectrum antifungal activity, effective against various species of Candida, Trichophyton, and Aspergillus .

Mechanism of Action

Target of Action

Miconazole-d5, also known as Miconazole, is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria . The primary target of Miconazole is the fungal enzyme CYP450 14α-lanosterol demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Miconazole inhibits the activity of CYP450 14α-lanosterol demethylase . This inhibition results in a reduced production of ergosterol . The decrease in ergosterol production leads to altered cell membrane composition and permeability, which in turn results in leakage of cations, phosphate, and low molecular weight proteins .

Biochemical Pathways

The inhibition of CYP450 14α-lanosterol demethylase by Miconazole disrupts the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability . This increased permeability causes leakage of essential cell components, leading to cell death .

Pharmacokinetics

Miconazole is typically applied topically and is minimally absorbed into the systemic circulation following application . It is metabolized by CYP3A4 and has an elimination half-life of 20–25 hours . The majority of Miconazole is excreted through feces .

Result of Action

The primary result of Miconazole’s action is the death of fungal cells . By inhibiting the production of ergosterol, Miconazole disrupts the integrity of the fungal cell membrane, leading to leakage of essential cell components and ultimately cell death .

Action Environment

The efficacy of Miconazole can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Concurrent use with blood-thinning medications such as warfarin can enhance their anticoagulant effects . Therefore, patients’ blood clotting time should be closely monitored, and any evidence of bleeding should be watched for . Furthermore, although systemic absorption is minimal, Miconazole should be used with caution in patients with liver function impairment .

Biochemical Analysis

Biochemical Properties

Miconazole-d5 interacts with various enzymes and proteins in biochemical reactions. It primarily inhibits the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .

Cellular Effects

Miconazole-d5 affects various types of cells and cellular processes. It influences cell function by disrupting the integrity of the fungal cell membrane, leading to leakage of essential intracellular components . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Miconazole-d5 involves binding to the active site of the enzyme 14α-sterol demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . The accumulation of 14α-methyl sterols may also disrupt the close packing of acyl chains of phospholipids, leading to altered cell membrane functions .

Temporal Effects in Laboratory Settings

It is known that miconazole, the parent compound, has a half-life of 20-25 hours . This suggests that Miconazole-d5 may have similar stability and degradation characteristics.

Dosage Effects in Animal Models

It is known that miconazole, the parent compound, has been used effectively in animal models of fungal infection .

Metabolic Pathways

Miconazole-d5 is involved in the metabolic pathway of ergosterol synthesis in fungi . It interacts with the enzyme 14α-sterol demethylase, a key enzyme in this pathway .

Transport and Distribution

It is known that miconazole, the parent compound, is partly absorbed in the intestinal tract when used orally .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the endoplasmic reticulum of fungal cells, where the enzyme 14α-sterol demethylase is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole-d5 involves the incorporation of deuterium atoms into the miconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated benzyl chloride, which is then reacted with imidazole in the presence of a base to form the deuterated miconazole .

Industrial Production Methods

Industrial production of Miconazole-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Miconazole-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, alcohols, and substituted imidazole derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity :
    • The compound has been studied for its antifungal properties similar to those of miconazole. Its structure allows it to inhibit fungal growth by interfering with ergosterol synthesis, which is critical for fungal cell membrane integrity.
    • Case Study : A study demonstrated that derivatives of imidazole compounds, including this one, showed significant antifungal activity against Candida species and Aspergillus spp. in vitro .
  • Antimicrobial Properties :
    • Research indicates that imidazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains. This compound's ability to disrupt microbial cell membranes makes it a candidate for further development in antimicrobial therapies.
    • Case Study : In a comparative study, the compound was effective against resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option .
  • Potential Anti-Cancer Activity :
    • Recent investigations have suggested that imidazole derivatives can induce apoptosis in cancer cells. The presence of the dichlorophenyl group may enhance the compound's ability to interact with specific cellular targets involved in cancer progression.
    • Case Study : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced cell cycle arrest .

Biochemical Mechanisms

The biochemical pathways influenced by this compound involve:

  • Enzyme Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Membrane Disruption : The lipophilic nature of the dichlorophenyl groups allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in pathogens.

Toxicological Considerations

While the compound shows promise in various applications, its safety profile must be carefully evaluated. Studies have indicated potential toxicity at higher concentrations, necessitating further investigation into dosage and exposure limits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Miconazole-d5

Miconazole-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for precise quantification and differentiation from non-deuterated miconazole .

Conclusion

Miconazole-d5 is a valuable compound in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics. Its unique deuterated structure makes it an essential tool for the accurate quantification of miconazole and the study of antifungal agents.

Biological Activity

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound, often associated with antifungal properties, is structurally related to several clinically significant drugs like Miconazole and Imazalil. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20Cl4N2O3
  • Molecular Weight : 502.22 g/mol
  • Melting Point : Approximately 159-163 °C
  • Structural Features : The compound features two dichlorophenyl groups and an imidazole ring, which contribute to its biological activity.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that compounds with similar imidazole structures have been effective against various fungal pathogens.

  • Mechanism of Action : The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Antimicrobial Activity

In addition to its antifungal properties, this compound has shown potential antimicrobial activity against a range of bacteria. Studies have demonstrated that imidazole derivatives can inhibit bacterial growth by disrupting cellular processes.

  • Case Study : A study by Khan et al. (2022) reported the synthesis of several imidazole derivatives that demonstrated broad-spectrum antibacterial effects, suggesting that modifications in the structure can enhance efficacy against resistant strains .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, a study found that derivatives similar to 1H-imidazole significantly inhibited the growth of Candida albicans and other pathogenic fungi.

CompoundActivityReference
1H-Imidazole DerivativeAntifungalWaghmare et al., 2022
1H-Imidazole DerivativeAntimicrobialKhan et al., 2022

Clinical Implications

The clinical relevance of this compound is underscored by its similarity to established antifungal agents. Miconazole and Imazalil are widely used in clinical settings for treating fungal infections. The efficacy of these compounds has paved the way for further research into new derivatives that may offer improved therapeutic profiles.

Properties

IUPAC Name

1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-XJMIFHCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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